molecular formula C10H11ClFN B2547094 3-(4-fluorophenyl)cyclobut-2-en-1-amine hydrochloride CAS No. 2503201-85-0

3-(4-fluorophenyl)cyclobut-2-en-1-amine hydrochloride

Cat. No.: B2547094
CAS No.: 2503201-85-0
M. Wt: 199.65
InChI Key: DPRCJFVKANXHDT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)cyclobut-2-en-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a fluorophenyl group attached to a cyclobutene ring, which is further linked to an amine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)cyclobut-2-en-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a of a suitable diene precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a using a fluorinated benzene derivative.

    Amination: The amine group is introduced through a using an appropriate amine source.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)cyclobut-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)cyclobut-2-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)cyclobut-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride: Similar structure but with a cyclohexene ring instead of a cyclobutene ring.

    3-(4-Fluorophenyl)cyclobut-2-en-1-amine: The free amine form without the hydrochloride salt.

Uniqueness

3-(4-Fluorophenyl)cyclobut-2-en-1-amine hydrochloride is unique due to its specific ring structure and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications compared to its free amine counterpart.

Properties

IUPAC Name

3-(4-fluorophenyl)cyclobut-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-5,10H,6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRCJFVKANXHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C1C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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